molecular formula C12H16N2O4 B14295073 (4-Nitrophenyl)methyl diethylcarbamate CAS No. 114041-05-3

(4-Nitrophenyl)methyl diethylcarbamate

Cat. No.: B14295073
CAS No.: 114041-05-3
M. Wt: 252.27 g/mol
InChI Key: CYTFHDGIVJECMH-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl diethylcarbamate is an organocarbamate compound featuring a diethylcarbamate group (-OCON(Et)₂) attached to a (4-nitrophenyl)methyl moiety. Carbamates are widely studied for their biological activities, including pesticidal, antimicrobial, and herbicidal properties, often modulated by substituents on the aromatic ring and the carbamate alkyl groups .

Properties

CAS No.

114041-05-3

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

(4-nitrophenyl)methyl N,N-diethylcarbamate

InChI

InChI=1S/C12H16N2O4/c1-3-13(4-2)12(15)18-9-10-5-7-11(8-6-10)14(16)17/h5-8H,3-4,9H2,1-2H3

InChI Key

CYTFHDGIVJECMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)methyl diethylcarbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products:

    Oxidation: Products may include nitrobenzene derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products include substituted carbamates.

Scientific Research Applications

(4-Nitrophenyl)methyl diethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl diethylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can inhibit enzymes by carbamoylation, leading to the disruption of normal cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and functional differences between (4-nitrophenyl)methyl diethylcarbamate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Functional Groups
Methyl (4-nitrophenyl)carbamate C₈H₈N₂O₄ 196.16 Methyl carbamate, 4-nitrophenyl Carbamate, nitro group
Diethylcarbamate derivative (9d) C₂₇H₂₃BrN₄O₅ Not provided Diethylcarbamate, pyrazole, bromophenyl Carbamate, pyrazole, bromine
1,3,4-Thiadiazole derivatives Varies Varies Thiadiazole, nitrophenyl Thiadiazole, nitro group
N-(4-Methoxyphenyl) acetamide C₉H₁₁NO₂ 165.19 Methoxyphenyl, acetamide Amide, methoxy group

Key Observations :

  • Heterocyclic Modifications : The diethylcarbamate derivative (9d) incorporates a pyrazole ring and bromophenyl group, which may confer unique steric and electronic effects compared to simpler carbamates .
  • Thiadiazole vs. Carbamate : 1,3,4-Thiadiazole derivatives () exhibit distinct electronic properties due to the sulfur-containing heterocycle, influencing their antimicrobial activity .
Antimicrobial and Antifungal Activity
  • 1,3,4-Thiadiazole Derivatives : Four compounds in this class demonstrated superior activity against E. coli, B. mycoides, and C. albicans, likely due to the thiadiazole core’s ability to disrupt microbial cell membranes .
Herbicidal Activity
  • 4-Nitrophenyl-Substituted Compounds : Derivatives with 4-nitrophenyl groups (e.g., in ) exhibited moderate herbicidal activity against rape but weak effects on barnyard grass. The nitro group’s electron-withdrawing nature likely enhances reactivity toward plant enzymes .

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